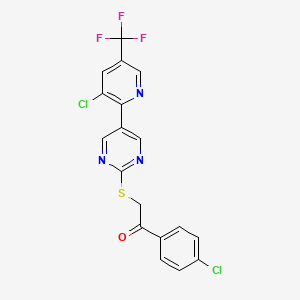
1-(4-Chlorophenyl)-2-((5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Chlorophenyl)-2-((5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-ethanone is a useful research compound. Its molecular formula is C18H10Cl2F3N3OS and its molecular weight is 444.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Chlorophenyl)-2-((5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-ethanone, a compound with a complex structure, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is C14H9Cl2F3N4O2, and it features a chlorophenyl group, a trifluoromethyl-pyridine moiety, and a pyrimidine sulfanyl component. The presence of these functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Inhibition : The compound demonstrated high inhibition rates against T-47D breast cancer (90.47%), SR leukemia (81.58%), SK-MEL-5 melanoma (84.32%), and MDA-MB-468 breast cancer cells (84.83%) .
- IC50 Values : Comparative studies showed that derivatives of this compound had sub-micromolar IC50 values, indicating potent anticancer activity .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promising AChE inhibition, which is crucial for treating neurodegenerative diseases .
- Alkaline Phosphatase Activity : Molecular docking studies indicated strong binding affinity to alkaline phosphatase, which is relevant in cancer metabolism .
Antimicrobial Activity
The biological activity of related compounds has been assessed against various bacterial strains:
- Bacterial Strains Tested : Compounds were tested against Salmonella Typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
- Results : Significant antibacterial activity was observed, suggesting potential therapeutic applications in infectious diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | High inhibition in T-47D and MDA-MB-468 cell lines; IC50 values in sub-micromolar range. |
| Study 2 | Enzyme Inhibition | Effective AChE inhibition; potential for neuroprotective applications. |
| Study 3 | Antimicrobial Tests | Notable activity against multiple bacterial strains; implications for antibiotic development. |
Mechanistic Insights
The mechanisms underlying the biological activities of the compound involve:
- Molecular Docking Studies : These studies provide insights into how the compound interacts with specific enzymes and receptors, enhancing our understanding of its pharmacodynamics.
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells, which is a critical pathway for anticancer drug efficacy .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3N3OS/c19-13-3-1-10(2-4-13)15(27)9-28-17-25-6-11(7-26-17)16-14(20)5-12(8-24-16)18(21,22)23/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTYCDGQJVAJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













